molecular formula C13H17ClN2O3S2 B6759378 N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide

Cat. No.: B6759378
M. Wt: 348.9 g/mol
InChI Key: MCUQZCPLALYNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide is a complex organic compound featuring a thiophene ring substituted with a chlorine atom and a sulfonylamino group

Properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S2/c14-11-3-4-12(20-11)21(18,19)16-6-5-15-13(17)10-7-9(10)8-1-2-8/h3-4,8-10,16H,1-2,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUQZCPLALYNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)NCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then reacted with ethylenediamine to form the sulfonylaminoethyl derivative. The final step involves the coupling of this intermediate with 2-cyclopropylcyclopropane-1-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites, while the cyclopropyl groups provide steric hindrance, enhancing selectivity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonamide: Shares the thiophene and sulfonamide moieties but lacks the cyclopropyl groups.

    2-Cyclopropylcyclopropane-1-carboxamide: Contains the cyclopropyl groups but lacks the thiophene and sulfonamide moieties.

Uniqueness

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-2-cyclopropylcyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and cyclopropyl groups allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.